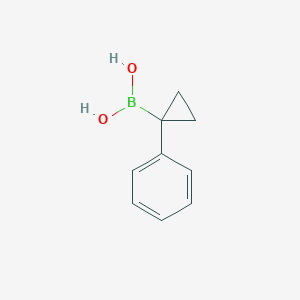
(1-Phenylcyclopropyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Phenylcyclopropyl)boronic acid is an organoboron compound characterized by the presence of a phenyl group attached to a cyclopropyl ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylcyclopropyl)boronic acid typically involves the reaction of phenylcyclopropyl derivatives with boron-containing reagents. One common method is the hydroboration of phenylcyclopropene followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve scalable hydroboration techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of recyclable catalysts and environmentally benign solvents is also emphasized to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: (1-Phenylcyclopropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phenylcyclopropyl alcohols or ketones using oxidizing agents like hydrogen peroxide.
Reduction: Formation of phenylcyclopropyl derivatives through reduction with agents such as lithium aluminum hydride.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium catalysts and bases like potassium carbonate in polar solvents.
Major Products:
Oxidation: Phenylcyclopropyl alcohols and ketones.
Reduction: Phenylcyclopropyl derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
(1-Phenylcyclopropyl)boronic acid finds applications in various fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (1-Phenylcyclopropyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid moiety interacts with target molecules through the formation of boronate esters, which can modulate biological pathways and chemical reactions.
Comparison with Similar Compounds
- Phenylboronic acid
- Cyclopropylboronic acid
- (1-Phenylcyclopropyl)methanol
Comparison: (1-Phenylcyclopropyl)boronic acid is unique due to the presence of both a phenyl group and a cyclopropyl ring, which confer distinct reactivity and stability compared to its analogs. For instance, phenylboronic acid lacks the cyclopropyl ring, making it less sterically hindered and more reactive in certain conditions. Cyclopropylboronic acid, on the other hand, does not have the aromatic phenyl group, which affects its electronic properties and reactivity.
Properties
Molecular Formula |
C9H11BO2 |
|---|---|
Molecular Weight |
162.00 g/mol |
IUPAC Name |
(1-phenylcyclopropyl)boronic acid |
InChI |
InChI=1S/C9H11BO2/c11-10(12)9(6-7-9)8-4-2-1-3-5-8/h1-5,11-12H,6-7H2 |
InChI Key |
JWNPKUFYZNYIFS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1(CC1)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















